![molecular formula C20H21N3O3 B10967499 N-(butan-2-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10967499.png)
N-(butan-2-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-(butan-2-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a synthetic organic compound with a complex structure. It falls within the class of amides and contains both aromatic and aliphatic moieties.
- The compound’s systematic name provides insight into its structure: the butan-2-yl group (a branched alkyl chain) is attached to the nitrogen atom of an acetamide, and the phenoxy group is further substituted with a 1,2,4-oxadiazole ring.
- This compound may have applications in various fields due to its unique structure.
Preparation Methods
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce. research and development efforts may explore efficient and scalable routes.
Chemical Reactions Analysis
Reactivity: N-(butan-2-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide may undergo various reactions
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation. For example
Major Products: The products would vary based on the specific reaction. Potential products include derivatives of the starting compound or its intermediates.
Scientific Research Applications
Chemistry: Researchers may study its reactivity, stability, and novel reactions.
Biology and Medicine: Investigate potential bioactivity, pharmacological effects, or use as a chemical probe.
Industry: Explore applications in materials science, such as polymers or coatings.
Mechanism of Action
- Unfortunately, detailed information on the compound’s mechanism of action is not readily available. Further research would be needed to elucidate its effects.
- Hypothetically, it could interact with cellular receptors, enzymes, or signaling pathways due to its structural features.
Comparison with Similar Compounds
Similar Compounds: While direct analogs are scarce, we can compare it to related structures
Uniqueness: N-(butan-2-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide’s uniqueness lies in its combination of diverse functional groups.
Remember that this information is based on existing knowledge up to my last update in 2021 For the most current research, consult scientific literature or databases
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-butan-2-yl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H21N3O3/c1-3-14(2)21-18(24)13-25-17-11-9-16(10-12-17)20-22-19(23-26-20)15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,21,24) |
InChI Key |
DTGAXXQHROGINS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}(oxo)acetic acid](/img/structure/B10967421.png)
![4-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10967422.png)

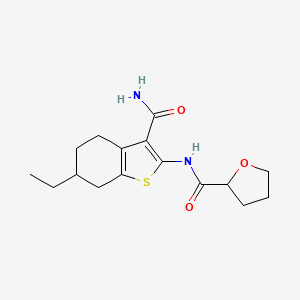
![3-(4-chlorophenyl)-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10967430.png)
![2-(1-Adamantyl)-5-[1-(4-chloro-5-methyl-1H-pyrazol-1-YL)ethyl]-1,3,4-oxadiazole](/img/structure/B10967436.png)
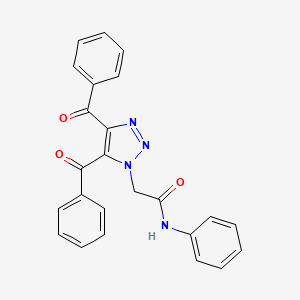
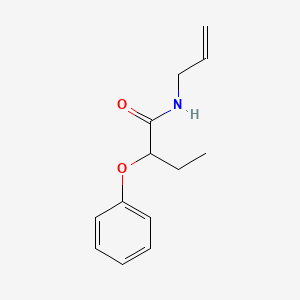
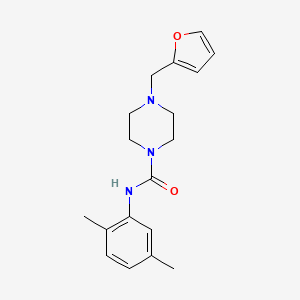
![2-(9-Ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B10967456.png)
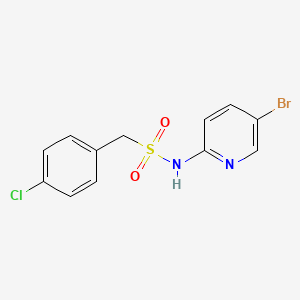
![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2,4,6-trifluorophenyl)acetamide](/img/structure/B10967496.png)

![(2E)-1-(1-ethyl-1H-pyrazol-5-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B10967498.png)
